3-(2-Cyclohexylethoxy)phenol
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Overview
Description
3-(2-Cyclohexylethoxy)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a cyclohexylethoxy group attached to the phenol ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylethoxy)phenol typically involves the nucleophilic aromatic substitution reaction. This process can be carried out by reacting phenol with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield hydroquinones, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common for phenols. Halogenation, nitration, and sulfonation can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
3-(2-Cyclohexylethoxy)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and coatings due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylethoxy)phenol involves its interaction with cellular components. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and chelating metal ions. This activity is primarily due to the hydroxyl group, which can donate hydrogen atoms to neutralize reactive oxygen species. Additionally, it may modulate signaling pathways and gene expression related to oxidative stress and inflammation.
Comparison with Similar Compounds
Phenol: The simplest phenolic compound, lacking the cyclohexylethoxy group.
2-Cyclohexylethanol: Similar structure but lacks the aromatic ring.
4-(2-Cyclohexylethoxy)phenol: Similar structure with the cyclohexylethoxy group at the para position.
Uniqueness: 3-(2-Cyclohexylethoxy)phenol is unique due to the presence of both the cyclohexylethoxy group and the phenol ring, which confer distinct chemical reactivity and physical properties
Properties
IUPAC Name |
3-(2-cyclohexylethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h4,7-8,11-12,15H,1-3,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLAAKLLIOBIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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